N-tert-butylhex-5-yn-1-amine
Description
Significance of Functionalized Alkynyl Amines in Organic Synthesis
Functionalized alkynyl amines are a pivotal class of compounds in organic synthesis, prized for their dual reactivity. The amine group provides basicity and nucleophilicity, while the alkyne moiety serves as a handle for a plethora of transformations, including cycloadditions, coupling reactions, and reductions. This combination allows for the rapid assembly of molecular complexity from simple precursors.
Propargylamines, a subset of alkynyl amines, are particularly noteworthy as they are key structural motifs in various natural products and pharmaceutically active molecules. The synthesis of these compounds is often a critical step in the development of new therapeutic agents. The versatility of the alkyne group enables its conversion into other functional groups or its participation in "click" chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. mdpi.com
Strategic Role of the N-tert-butyl Moiety in Enabling Chemical Transformations
The N-tert-butyl group is a bulky alkyl substituent that plays a crucial strategic role in organic synthesis. Its significant steric hindrance can influence the regioselectivity and stereoselectivity of reactions at or near the nitrogen atom. This "tert-butyl effect" is often exploited to direct the outcome of a chemical transformation to a desired product.
In the context of N-tert-butylhex-5-yn-1-amine, the tert-butyl group serves several purposes. It can act as a protecting group for the amine, preventing unwanted side reactions at the nitrogen atom while transformations are carried out on the alkyne functionality. The steric bulk can also modulate the reactivity of the amine itself, making it a more selective nucleophile. Furthermore, the presence of the tert-butyl group can enhance the solubility of the molecule in organic solvents and influence the solid-state properties of its derivatives.
Overview of Key Research Domains Pertaining to this compound
While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its structural motifs suggest its utility in several key research areas. Based on the reactivity of analogous compounds, this compound is a promising candidate for:
Heterocyclic Synthesis: The bifunctional nature of the molecule makes it an ideal precursor for the synthesis of a variety of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. sigmaaldrich.com
Medicinal Chemistry: As a component of more complex molecules, the this compound framework could be incorporated into novel drug candidates. The alkynyl group can serve as a linker or be transformed into other pharmacologically relevant functionalities.
Click Chemistry: The terminal alkyne allows for participation in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, enabling the facile conjugation of this building block to other molecules.
A notable application of this compound is its use as an intermediate in the synthesis of ring-annulated dihydropyrrolo[2,1-a]isoquinolines, as described in patent literature. google.comgoogleapis.com In this context, the compound is prepared and utilized in subsequent steps without extensive purification, highlighting its role as a transient but crucial building block. google.comgoogleapis.com
Interactive Data Tables
Due to the limited availability of specific experimental data for this compound in the searched literature, the following tables provide general information and data for closely related compounds to offer a comparative context.
Table 1: General Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C10H19N | 153.27 | Secondary amine, Terminal alkyne, tert-butyl group |
| tert-Butyl hex-5-yn-1-ylcarbamate | C11H19NO2 | 197.27 | Boc-protected primary amine, Terminal alkyne |
| N-tert-Butylethylamine | C6H15N | 101.19 | Secondary amine, Saturated alkyl chain, tert-butyl group |
| n-Tert-butylprop-2-yn-1-amine | C7H13N | 111.18 | Secondary amine, Shorter alkyne chain, tert-butyl group |
Data for related compounds is sourced from various chemical databases. nih.govambeed.comnist.govnist.gov
Table 2: Spectroscopic Data for an Analogous Compound: n-Tert-butylprop-2-yn-1-amine
| Spectroscopic Technique | Key Signals |
| ¹³C NMR | Characteristic peaks for the alkyne and tert-butyl carbons. |
| Mass Spectrometry (GC-MS) | Molecular ion peak and fragmentation pattern consistent with the structure. |
Detailed Research Findings
A key documented synthesis of this compound is found in patent EP2459560B1, which describes the preparation of ring-annulated dihydropyrrolo[2,1-a]isoquinolines. google.comgoogleapis.com In this patent, the synthesis of this compound (designated as compound 17c) is achieved by reacting a precursor, likely the corresponding mesylate or another activated derivative of hex-5-yn-1-ol, with tert-butylamine (B42293). google.comgoogleapis.com The reaction is carried out at ambient temperature for 24 hours. The resulting product, a colorless oil, is then used in the subsequent reaction step without further purification. google.comgoogleapis.com This highlights its utility as a readily accessible intermediate in a multi-step synthetic sequence.
While detailed mechanistic studies or explorations of its broader reactivity are not provided in the patent, its successful use underscores the robustness of this synthetic route and the compound's stability under the described conditions. The research context provided by the patent points towards the importance of such building blocks in constructing complex, polycyclic frameworks that are often of interest in medicinal chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
N-tert-butylhex-5-yn-1-amine |
InChI |
InChI=1S/C10H19N/c1-5-6-7-8-9-11-10(2,3)4/h1,11H,6-9H2,2-4H3 |
InChI Key |
ATUKODIBPQHNMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCCCCC#C |
Origin of Product |
United States |
Reactivity and Transformational Chemistry of N Tert Butylhex 5 Yn 1 Amine
Reactions Involving the Terminal Alkyne Moiety
The terminal alkyne group (a carbon-carbon triple bond at the end of a carbon chain) is characterized by its sp-hybridized carbon atoms and the acidity of its terminal hydrogen. This structure is a gateway to numerous synthetic transformations, including carbon-carbon bond formation and the creation of heterocyclic systems.
Alkyne Metathesis and Coupling Reactions
The terminal alkyne of N-tert-butylhex-5-yn-1-amine is a suitable substrate for various coupling reactions. In Glaser coupling, the presence of a copper catalyst and an oxidant would facilitate the dimerization of the molecule to form a symmetrical 1,3-diyne. Similarly, in Sonogashira coupling, a palladium catalyst and a copper co-catalyst would enable the reaction of the alkyne with aryl or vinyl halides, creating a new carbon-carbon bond and linking the this compound framework to other molecular scaffolds.
Alkyne metathesis, typically promoted by high-oxidation-state metal alkylidyne catalysts (e.g., molybdenum or tungsten), could also be employed. This would involve the scrambling of alkyne fragments, allowing for the synthesis of new internal alkynes from the terminal alkyne of this compound.
Table 1: Representative Alkyne Coupling Reactions
| Reaction Type | Catalyst System | Reactant | Product Type |
|---|---|---|---|
| Glaser Coupling | Cu(I) or Cu(II) salt, Base | This compound | Symmetrical 1,3-diyne |
| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Base | Aryl/Vinyl Halide | Aryl/Vinyl-substituted alkyne |
Cycloaddition Reactions (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)
One of the most powerful reactions for terminal alkynes is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govglenresearch.com This reaction provides a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.net The terminal alkyne of this compound can react with a wide variety of organic azides in the presence of a copper(I) catalyst to form a stable triazole ring. researchgate.netuniovi.es The reaction is known for its high yields, mild conditions, and tolerance of many other functional groups, making it a robust method for molecular conjugation. glenresearch.com The use of ligands such as tris(benzyltriazolylmethyl)amine (TBTA) can stabilize the copper(I) catalyst and accelerate the reaction. google.com
Table 2: Example of a CuAAC Reaction
| Reactant 1 | Reactant 2 | Catalyst | Product |
|---|---|---|---|
| This compound | Benzyl Azide | Copper(I) Iodide | 1-Benzyl-4-(4-(tert-butylamino)butyl)-1H-1,2,3-triazole |
Hydroamination and Carbometallation Reactions
Hydroamination involves the addition of an N-H bond across the carbon-carbon triple bond. For a terminal alkyne like that in this compound, this can proceed in an intermolecular fashion with another amine or in an intramolecular fashion if the amine functionality within the molecule itself reacts. Catalysts based on late transition metals are often employed for these transformations. researchgate.net The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst, leading to either enamines or imines.
Carbometallation involves the addition of an organometallic reagent across the alkyne. This process creates a new carbon-carbon bond and a vinylmetallic species, which can then be trapped with an electrophile in a subsequent step. This allows for the introduction of a wide range of substituents at the alkyne position.
Reactions Involving the Secondary Amine Functionality
The secondary amine in this compound features a nitrogen atom with a lone pair of electrons and a single hydrogen atom. This makes it both nucleophilic and weakly basic. The bulky tert-butyl group attached to the nitrogen introduces significant steric hindrance, which can modulate its reactivity compared to less hindered secondary amines. masterorganicchemistry.com
Nucleophilic Reactivity in Condensation and Addition Reactions
As a nucleophile, the secondary amine can participate in various bond-forming reactions. msu.edu It can react with aldehydes and ketones in condensation reactions. Due to it being a secondary amine, the initial adduct (a hemiaminal) cannot dehydrate to form an imine but can instead eliminate water to form an enamine, provided there is a proton on the alpha-carbon of the carbonyl compound.
The amine can also undergo nucleophilic addition to electrophilically activated double bonds, such as those in α,β-unsaturated carbonyl compounds, in a process known as aza-Michael addition. However, the steric bulk of the tert-butyl group may slow the rate of these reactions compared to less hindered amines like n-propylamine. masterorganicchemistry.com
Derivatization for Enhanced Stability or Reactivity
The secondary amine functionality can be readily derivatized to alter the molecule's properties or to protect the amine during reactions at the alkyne terminus. scispace.commsu.edu Reaction with acyl chlorides or acid anhydrides will convert the amine into a more stable, less nucleophilic amide. Similarly, reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) yields a stable sulfonamide. msu.edu These derivatives are often crystalline solids and can be used for purification or characterization. This derivatization can also serve as a protecting group strategy, allowing for selective reactions at the alkyne moiety before regenerating the amine under specific cleavage conditions.
Table 3: Common Derivatization Reactions of the Secondary Amine
| Reagent | Functional Group Formed | Purpose |
|---|---|---|
| Acyl Chloride (e.g., Acetyl Chloride) | Amide | Protection, Reduced Nucleophilicity |
| Sulfonyl Chloride (e.g., Benzenesulfonyl Chloride) | Sulfonamide | Protection, Characterization |
| Alkyl Halide | Tertiary Amine | Increased Substitution |
Intramolecular Cyclization Pathways Leading to Nitrogen-Containing Heterocycles
The presence of both a nucleophilic nitrogen atom and an electrophilic alkyne within the same molecule makes this compound a prime candidate for intramolecular cyclization reactions to form nitrogen-containing heterocycles, such as piperidines. These cyclizations can be promoted through various mechanisms, including acid-mediation and metal catalysis.
In a typical acid-mediated process, the alkyne can be activated towards nucleophilic attack by the internal amine. This type of reaction often proceeds via the formation of an iminium ion intermediate, which upon subsequent reduction, yields the piperidine (B6355638) ring. The reaction's efficiency can be influenced by the nature of the acid catalyst and the reaction conditions.
Metal-catalyzed hydroamination/cyclization offers another powerful strategy for the synthesis of piperidine derivatives from alkynyl amines. Catalysts based on transition metals such as palladium, gold, and copper can facilitate the intramolecular addition of the N-H bond (after in-situ deprotection or of a primary/secondary amine analogue) or a C-N bond across the alkyne. For a tertiary amine like this compound, a C-H activation adjacent to the nitrogen could potentially lead to cyclization, although this is a more complex pathway. A more common approach involves the use of related N-alkenylamines.
| Catalyst/Promoter | Product | Yield (%) | Reference Analogy |
| Acid (e.g., TFA) | 2-methyl-1-(tert-butyl)piperidine | 75 | nih.gov |
| Pd(OAc)2/dppf | 1-(tert-butyl)-2-methylenepiperidine | 82 | colab.ws |
| AuCl3/AgOTf | 1-(tert-butyl)-2-methyl-1,2,3,4-tetrahydropyridine | 88 | General Gold Catalysis |
This is an interactive data table. The data presented are representative examples based on analogous reactions and are for illustrative purposes.
Tandem and Cascade Reactions Incorporating Multiple Functionalities
The dual functionality of this compound allows it to participate in tandem and cascade reactions, where multiple bond-forming events occur in a single operation. These complex transformations are highly efficient in building molecular complexity from simple starting materials.
One such possibility is a tandem reaction involving an initial intermolecular reaction at the alkyne, followed by an intramolecular cyclization. For instance, a Sonogashira coupling of the terminal alkyne with an aryl halide could be followed by an intramolecular hydroamination or aminocarbonylation, leading to the formation of fused heterocyclic systems.
Another potential cascade reaction could be initiated by the formation of a nitrogen-centered radical, which then undergoes an intramolecular cyclization onto the alkyne. The resulting vinyl radical could then be trapped by another reagent in the reaction mixture, leading to the incorporation of multiple functionalities in a single process.
Radical-Mediated Transformations
Recent advances in synthetic chemistry have highlighted the utility of radical-mediated reactions for the construction of complex molecules under mild conditions. This compound is a suitable substrate for such transformations, particularly those involving nitrogen-centered radicals and photoredox catalysis.
Nitrogen-centered radicals can be generated from tertiary amines like this compound through single-electron oxidation. nih.gov This can be achieved using chemical oxidants or, more elegantly, through photoredox catalysis. The resulting aminium radical cation is a highly reactive intermediate that can undergo a variety of transformations.
One key reaction pathway for the aminium radical derived from this compound is intramolecular cyclization onto the terminal alkyne. This 6-endo-dig cyclization would lead to a vinyl radical intermediate, which can then be further functionalized. The bulky tert-butyl group can influence the stereochemical outcome of such cyclizations.
| Radical Initiator/Mediator | Intermediate | Subsequent Reaction | Product Type | Reference Analogy |
| (NH4)2S2O8 | Aminium Radical Cation | Intramolecular Cyclization | Piperidine Derivative | General Radical Chemistry |
| fac-Ir(ppy)3 | Aminium Radical Cation | Intramolecular Cyclization/Trapping | Functionalized Piperidine | nih.govnih.gov |
This is an interactive data table. The data presented are representative examples based on analogous reactions and are for illustrative purposes.
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-N bonds under mild and environmentally friendly conditions. polyu.edu.hkresearchgate.net In the context of this compound, photoredox catalysis can be employed to generate the key nitrogen-centered radical intermediate, which can then engage in intramolecular C-N bond formation.
The process typically involves the excitation of a photocatalyst (e.g., a ruthenium or iridium complex) by visible light. The excited photocatalyst can then oxidize the tertiary amine to the corresponding aminium radical cation. This intermediate can then undergo the desired cyclization. The resulting carbon-centered radical can be reduced by the reduced photocatalyst to complete the catalytic cycle, or it can be trapped by a suitable radical acceptor. nih.gov This methodology allows for the construction of the piperidine ring system under neutral conditions at room temperature, offering a significant advantage over traditional methods that often require harsh reagents or high temperatures.
Mechanistic Investigations of Reactions Involving N Tert Butylhex 5 Yn 1 Amine
Elucidation of Reaction Mechanisms
No studies detailing the elucidation of reaction mechanisms involving N-tert-butylhex-5-yn-1-amine could be located.
Kinetic Studies and Rate Law Determination
There is no available data from kinetic studies or any determined rate laws for reactions involving this compound.
Transition State Analysis and Computational Modeling of Reaction Pathways
No publications on transition state analysis or computational modeling for the reaction pathways of this compound were found.
Isotopic Labeling Studies for Mechanistic Probing
There is no evidence of isotopic labeling studies having been conducted to probe the reaction mechanisms of this compound.
Applications in Advanced Organic Synthesis
N-tert-butylhex-5-yn-1-amine as a Versatile Synthetic Building Block
The reactivity of this compound is characterized by the distinct chemical properties of its two primary functional groups: the secondary amine and the terminal alkyne. The bulky tert-butyl group provides significant steric hindrance around the nitrogen atom, influencing its nucleophilicity and the stability of its derivatives. The terminal alkyne, on the other hand, is a highly versatile functional group that can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.
The terminal alkyne moiety allows this compound to readily engage in several cornerstone reactions of modern organic synthesis. These include, but are not limited to, the Sonogashira coupling, "click" chemistry via azide-alkyne cycloadditions, and the Pauson-Khand reaction. wikipedia.orgwikipedia.orgorganic-chemistry.org
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex with a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org This reaction would allow for the straightforward installation of various aryl or vinyl substituents at the terminus of the hexynyl chain of this compound, thereby generating a diverse range of more complex molecules.
Table 1: Potential Sonogashira Coupling Reactions of this compound This table presents hypothetical reactions based on established Sonogashira coupling methodologies.
| Aryl/Vinyl Halide | Catalyst System | Product |
|---|---|---|
| Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | N-tert-butyl-6-phenylhex-5-yn-1-amine |
| 4-Bromopyridine | PdCl₂(PPh₃)₂, CuI, Et₃N | N-tert-butyl-6-(pyridin-4-yl)hex-5-yn-1-amine |
Furthermore, the terminal alkyne is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a flagship reaction of "click chemistry". wikipedia.org This reaction provides an efficient and highly regioselective pathway to 1,4-disubstituted 1,2,3-triazoles. By reacting this compound with various organic azides, a library of triazole-containing compounds with potential applications in medicinal chemistry and materials science could be readily assembled.
The Pauson-Khand reaction offers another synthetic avenue, involving a [2+2+1] cycloaddition of the alkyne, an alkene, and carbon monoxide to form α,β-cyclopentenones. wikipedia.org This transformation would enable the construction of bicyclic systems or the introduction of a cyclopentenone moiety onto the this compound framework.
Precursor for the Construction of Complex Nitrogen-Containing Architectures
The presence of both a nucleophilic amine and a reactive alkyne within the same molecule makes this compound an attractive precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. Intramolecular cyclization reactions, in particular, can be envisioned to construct cyclic amines, pyrroles, and other complex architectures.
For instance, under appropriate catalytic conditions, an intramolecular hydroamination could occur, where the amine nitrogen adds across the alkyne's triple bond. researchgate.net Depending on the regioselectivity of this addition, this could lead to the formation of substituted piperidines or other nitrogenous rings, which are prevalent structural motifs in many biologically active compounds.
Moreover, the this compound can serve as a building block in multicomponent reactions for the synthesis of substituted pyrroles. The Paal-Knorr pyrrole (B145914) synthesis, for example, involves the reaction of a primary or secondary amine with a 1,4-dicarbonyl compound. uctm.edumdpi.com While not a direct cyclization of this compound itself, its amine functionality allows it to be readily incorporated into such synthetic strategies to produce N-substituted pyrroles. researchgate.net
Table 2: Potential Heterocycle Syntheses Utilizing this compound This table outlines hypothetical synthetic pathways to nitrogen-containing heterocycles.
| Reaction Type | Reactant(s) | Potential Product |
|---|---|---|
| Intramolecular Hydroamination | This compound | Substituted Piperidine (B6355638) |
| Paal-Knorr Pyrrole Synthesis | This compound, Hexane-2,5-dione | 1-(tert-butyl)-2,5-dimethyl-1H-pyrrole derivative |
Development of this compound-Derived Ligands for Catalysis
The amine functionality of this compound provides a handle for its development into a ligand for transition metal catalysis. While the secondary amine itself can coordinate to a metal center, further functionalization can lead to the creation of bidentate or multidentate ligands with tailored steric and electronic properties.
For example, the alkyne group can be functionalized through reactions such as hydrophosphination to introduce a phosphine (B1218219) moiety, which is a common coordinating group in catalysis. The resulting aminophosphine (B1255530) ligand could then be used in a variety of catalytic transformations, including cross-coupling reactions and asymmetric hydrogenations. The steric bulk of the N-tert-butyl group would be expected to play a significant role in the stereochemical outcome of such reactions.
Alternatively, the alkyne could be used to append other coordinating groups through click chemistry or Sonogashira coupling, leading to a modular approach for the synthesis of a diverse range of ligands. The distance between the amine and the alkyne-derived coordinating group could be systematically varied to fine-tune the bite angle of the resulting ligand, which is a critical parameter in many catalytic systems.
Integration into Combinatorial Chemistry and Library Synthesis Approaches
The bifunctional nature of this compound makes it an ideal building block for combinatorial chemistry and the synthesis of compound libraries. The orthogonal reactivity of the amine and the alkyne allows for the stepwise and selective functionalization of each group, enabling the rapid generation of a large number of structurally diverse molecules.
For instance, a library of compounds could be synthesized by first reacting the amine with a set of diverse carboxylic acids to form a collection of amides. Subsequently, the alkyne functionality of these amides could be reacted with a set of azides via click chemistry to introduce another layer of diversity. This approach would allow for the systematic exploration of the chemical space around the this compound scaffold.
Palladium-catalyzed carbonylative Sonogashira coupling methodologies, which can be tolerant of a wide range of substrates, are also applicable to library synthesis. organic-chemistry.orgnih.gov Such strategies could be employed to further diversify the structures derived from this compound.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Iodobenzene |
| 4-Bromopyridine |
| (E)-1-Iodo-2-phenylethene |
| N-tert-butyl-6-phenylhex-5-yn-1-amine |
| N-tert-butyl-6-(pyridin-4-yl)hex-5-yn-1-amine |
| (E)-N-tert-butyl-8-phenyl-oct-5-yn-7-en-1-amine |
| Hexane-2,5-dione |
| 1-(tert-butyl)-2,5-dimethyl-1H-pyrrole |
| β-ketoester |
| α-haloketone |
| Piperidine |
| 1,2,3-triazole |
Coordination Chemistry of N Tert Butylhex 5 Yn 1 Amine
Ligand Design Principles for Alkynyl Amine Systems
The design of ligands incorporating both alkynyl and amine functionalities is driven by the desire to create molecules with tunable electronic and steric properties. Alkynyl amine systems are of particular interest because they combine a 'hard' nitrogen donor with a 'soft' alkyne π-system, allowing for coordination to a wide range of metal centers or even simultaneous coordination to multiple metals.
Key principles in the design of these ligands include:
Chelate Ring Size: The length of the carbon chain separating the amine and alkyne groups is critical. In N-tert-butylhex-5-yn-1-amine, the four-carbon linker allows for the potential formation of a stable seven-membered chelate ring, which can influence the geometry and stability of the resulting metal complex.
Steric Hindrance: The incorporation of bulky substituents, such as the N-tert-butyl group, provides kinetic stabilization to the metal complex by preventing unwanted side reactions or the approach of other ligands. chemrxiv.org This steric bulk can also be used to control the coordination number and geometry around the metal center.
Electronic Tuning: The electronic properties of the ligand can be modified by substituents. The tert-butyl group, for instance, is an electron-donating group through hyperconjugation, which can increase the electron density on the nitrogen atom, enhancing its donor capacity. nih.govrsc.org
Hemilability: The combination of a strong donor (amine) and a weaker, potentially dissociative donor (alkyne) can impart hemilabile character to the ligand. This property is highly desirable in catalysis, as the dissociation of the weaker donor can open a coordination site for substrate binding.
Coordination Modes of the Amine and Alkyne Functionalitiesnih.gov
This compound possesses two distinct functional groups capable of coordinating to a metal center. This versatility leads to several possible coordination modes.
Amine Coordination (κ¹-N): The most straightforward coordination mode involves the lone pair of electrons on the nitrogen atom of the secondary amine forming a sigma (σ) bond with a metal center. This is a typical Lewis acid-base interaction where the amine acts as the Lewis base. researchgate.net
Alkyne Coordination (η²-C≡C): The terminal alkyne can coordinate to a metal in a side-on fashion, where the π-orbitals of the triple bond interact with the d-orbitals of the metal. wikipedia.org This interaction is described by the Dewar-Chatt-Duncanson model, which involves σ-donation from the filled alkyne π-orbital to an empty metal d-orbital and π-back-donation from a filled metal d-orbital to an empty alkyne π*-antibonding orbital. thieme-connect.deilpi.com This back-donation weakens and elongates the C≡C bond. wikipedia.org
Chelating Mode (κ¹-N, η²-C≡C): The ligand can act as a bidentate chelate, with both the amine and the alkyne groups coordinating to the same metal center. The flexibility of the hexynylamine backbone is crucial for achieving an optimal geometry for chelation.
Bridging Mode: In polynuclear complexes, the ligand can bridge two or more metal centers. This can occur with the amine coordinating to one metal and the alkyne to another, or with the alkyne itself bridging two metals in a η²,η² fashion. lkouniv.ac.in
The preferred coordination mode is influenced by factors such as the nature of the metal ion, its oxidation state, the other ligands present in the coordination sphere, and the reaction conditions.
Formation of Metal-Ligand Complexes
The dual functionality of this compound allows it to form stable complexes with a variety of metal ions.
Coordination with Transition Metal Ionslkouniv.ac.indalalinstitute.comresearchgate.net
Transition metals, with their partially filled d-orbitals, are particularly well-suited to coordinate with both the amine and alkyne moieties. The formation of these complexes typically involves the reaction of the ligand with a suitable metal precursor, such as a metal halide or carbonyl complex, often by displacing more labile ligands. wikipedia.orgekb.egmdpi.com
Alkynes are known to bind strongly to later transition metals, which can engage in significant π-back-donation. lkouniv.ac.in For instance, metals like platinum(0) or cobalt(0) readily form alkyne complexes. wikipedia.org The amine group, being a harder donor, will coordinate readily with a wide range of transition metal ions across the series. In complexes where both groups are coordinated, the soft alkyne complements the hard amine, creating a stable chelate structure.
| Metal Ion Example | Typical Precursor | Expected Coordination | Potential Application |
|---|---|---|---|
| Palladium(II) | PdCl₂(CH₃CN)₂ | κ¹-N or (κ¹-N, η²-C≡C) | Catalysis (e.g., C-H activation) nih.gov |
| Platinum(0) | Pt(PPh₃)₄ | η²-C≡C | Organometallic synthesis |
| Cobalt(0) | Co₂(CO)₈ | η²-C≡C (often bridging) | Pauson-Khand reaction intermediates wikipedia.org |
| Iridium(III) | [Ir(cod)Cl]₂ | (κ¹-N, η²-C≡C) | Phosphorescent emitters acs.org |
Coordination with Lanthanide Metal Ionslkouniv.ac.in
Lanthanide ions (Ln³⁺) are hard Lewis acids and typically favor coordination with hard donors like oxygen and nitrogen over soft donors like alkynes. york.ac.uk Therefore, the primary interaction of this compound with a lanthanide ion is expected to be through the amine nitrogen.
The bonding in lanthanide complexes is predominantly ionic in character, a consequence of the core-like nature of the 4f orbitals. york.ac.uk Lanthanide ions are also characterized by their large ionic radii, which leads to high coordination numbers, commonly ranging from 7 to 10. researchgate.netchemrxiv.org While the amine group would coordinate, the alkyne functionality is less likely to form a strong bond with the lanthanide center. However, it might engage in weak interactions or serve as a reactive site for further functionalization of the complex. Recent studies have shown lanthanide-catalyzed reactions involving alkynyl amines, suggesting the formation of key lanthanide amido intermediates. nih.gov
| Metal Ion Example | Typical Precursor | Expected Primary Coordination | Characteristic Feature |
|---|---|---|---|
| Ytterbium(III) | Yb(OTf)₃ | κ¹-N | High coordination number (≥7) chemrxiv.org |
| Lutetium(III) | LuCl₃ | κ¹-N | Diamagnetic, useful for NMR studies |
| Europium(III) | Eu(NO₃)₃·6H₂O | κ¹-N | Luminescence properties |
Stereochemical and Electronic Influence of the N-tert-butyl Group on Coordination Propertiesnih.govlkouniv.ac.in
The N-tert-butyl group exerts a profound influence on the coordination properties of the ligand through both steric and electronic effects.
Steric Influence: The tert-butyl group is one of the most sterically demanding alkyl groups. Its presence adjacent to the donor nitrogen atom creates a congested environment around the metal center. This steric bulk can:
Limit the coordination number: It may prevent additional ligands from binding to the metal, favoring lower-coordinate species.
Provide kinetic stability: The bulky group can act as a protective "umbrella," shielding the metal center from decomposition pathways or unwanted reactions. chemrxiv.org
Influence reaction rates: In catalytic applications, the steric hindrance can affect the rate of substrate binding and product release.
Electronic Influence: The tert-butyl group is generally considered to be electron-donating via an inductive effect and C-H hyperconjugation. nih.gov This effect increases the electron density on the nitrogen atom, making it a stronger Lewis base and enhancing the strength of the metal-nitrogen bond. This increased basicity can, in turn, influence the electronic properties of the metal center and the reactivity of the entire complex.
Theoretical Frameworks for Describing Metal-Ligand Bondingdalalinstitute.com
Several theoretical models can be used to describe the nature of the metal-ligand bonds in complexes of this compound.
Valence Bond Theory (VBT): VBT describes the formation of a metal-ligand bond as the result of an overlap between a filled ligand orbital and a vacant hybrid orbital on the metal. dacollege.orggeeksforgeeks.org The geometry of the complex is predicted based on the type of hybridization (e.g., d²sp³, sp³d²). purdue.edulibretexts.org For the M-N bond, this would be a coordinate covalent bond formed by the donation of the nitrogen lone pair into a metal hybrid orbital. youtube.com
Crystal Field Theory (CFT): CFT is an electrostatic model that treats ligands as point charges. cambridge.org It focuses on the splitting of the d-orbitals of the central metal ion as a result of the electrostatic field created by the surrounding ligands. differencebetween.commit.edu This model is particularly useful for explaining the magnetic properties and electronic spectra (colors) of transition metal complexes. differencebetween.com For lanthanides, the ionic nature of the bonding makes CFT a reasonable, though simplified, approach. york.ac.uk
Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory: LFT is an extension of CFT that incorporates covalent character into the metal-ligand bond. welcomehomevetsofnj.orgpediaa.com It is often used interchangeably with the more comprehensive Molecular Orbital (MO) theory. MO theory considers the overlap of metal and ligand atomic orbitals to form bonding, non-bonding, and anti-bonding molecular orbitals that extend over the entire complex. dalalinstitute.comchembaby.ru This theory provides the most complete description of bonding, accounting for both σ-bonding (from the amine) and the σ-donation/π-back-donation components of the alkyne-metal bond. wikipedia.org MO theory is essential for a detailed understanding of the electronic structure and reactivity of these organometallic complexes. illinois.edu
Lack of Available Research Data on the
Following a comprehensive search of scientific databases and scholarly articles, it has been determined that there is no publicly available research on the coordination chemistry of the compound this compound. Specifically, no studies detailing the formation of coordination complexes with this ligand or any subsequent analysis of their isomeric properties could be located.
The initial and follow-up investigations aimed to uncover detailed research findings and data that would be necessary to construct an accurate and informative article on the isomerism in coordination complexes of this compound, as per the requested outline. However, the searches did not yield any relevant publications, experimental data, or theoretical studies concerning the interaction of this specific amine with metal ions.
Therefore, due to the absence of foundational scientific literature on this subject, it is not possible to generate the requested article on the "" with a focus on isomerism in its coordination complexes. The creation of scientifically accurate content, including data tables and detailed research findings, is contingent upon the existence of prior research in the field, which in this case, appears to be non-existent.
Theoretical and Computational Studies on N Tert Butylhex 5 Yn 1 Amine
Electronic Structure Calculations and Molecular Orbital Analysis
Electronic structure calculations are fundamental to understanding the chemical behavior of N-tert-butylhex-5-yn-1-amine. These calculations provide information about the distribution of electrons within the molecule and the energies of its molecular orbitals.
The electronic landscape of this compound is characterized by the interplay of its constituent functional groups: the secondary amine, the tert-butyl group, and the terminal alkyne. The nitrogen atom of the amine group possesses a lone pair of electrons, which resides in a non-bonding molecular orbital. This lone pair is a key feature of the molecule's electronic structure, making the nitrogen atom a nucleophilic and basic center.
Molecular orbital (MO) theory offers a more detailed picture of the electronic structure. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important in determining the molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom, reflecting the high energy of its lone pair electrons. The LUMO, on the other hand, is likely to be associated with the antibonding π* orbitals of the carbon-carbon triple bond in the hex-5-ynyl group.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's electronic stability and reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. Computational methods can be used to calculate the energies of these frontier orbitals and thus predict the molecule's susceptibility to react with various electrophiles and nucleophiles.
Below is a hypothetical data table summarizing typical outputs from an electronic structure calculation for a molecule like this compound, based on general principles of organic chemistry.
| Parameter | Calculated Value (Arbitrary Units) | Interpretation |
|---|---|---|
| Energy of HOMO | -6.5 eV | Associated with the nitrogen lone pair; indicates electron-donating ability. |
| Energy of LUMO | +1.2 eV | Associated with the alkyne π* orbitals; indicates electron-accepting ability. |
| HOMO-LUMO Gap | 7.7 eV | Reflects the kinetic stability and reactivity of the molecule. |
| Dipole Moment | 1.5 D | Indicates a moderate overall polarity of the molecule. |
Conformational Analysis and Steric Hindrance Assessment of the N-tert-butyl Group
The three-dimensional shape of this compound is not static but rather exists as an ensemble of interconverting conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. The bulky tert-butyl group plays a significant role in dictating the preferred conformations of the molecule due to its considerable steric hindrance.
Computational methods, such as molecular mechanics and quantum mechanical calculations, can be employed to explore the potential energy surface of this compound. These calculations can identify the low-energy (more stable) conformations and the high-energy transition states that separate them.
The steric hindrance of the tert-butyl group can be quantified using various computational parameters. One such parameter is the "buried volume," which represents the percentage of the volume of a sphere centered on an atom that is occupied by the substituents. For the nitrogen atom in this compound, the tert-butyl group would contribute significantly to its buried volume, sterically shielding the nitrogen atom and influencing its accessibility for chemical reactions.
The following interactive data table illustrates a hypothetical conformational analysis of this compound, highlighting the energetic penalties associated with sterically hindered conformations.
| Conformer | Dihedral Angle (C-C-N-C(tert-butyl)) | Relative Energy (kcal/mol) | Key Steric Interactions |
|---|---|---|---|
| Anti | 180° | 0.0 (most stable) | Minimal steric clash between the hexynyl chain and the tert-butyl group. |
| Gauche | 60° | 1.2 | Moderate steric interaction between the hexynyl chain and a methyl group of the tert-butyl substituent. |
| Eclipsed | 0° | 5.8 (least stable) | Severe steric repulsion between the hexynyl chain and the tert-butyl group. |
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. By modeling the reaction pathways and identifying the transition states, researchers can gain a deeper understanding of the factors that control the reaction rates and product selectivities.
A key reaction of this compound is the hydroamination of the alkyne, which involves the addition of the N-H bond across the carbon-carbon triple bond. researchgate.net This reaction can be catalyzed by various transition metals. frontiersin.org Computational modeling can elucidate the step-by-step mechanism of such catalytic cycles.
Density Functional Theory (DFT) is a widely used quantum mechanical method for studying reaction mechanisms. DFT calculations can be used to locate the structures of reactants, products, intermediates, and transition states along a reaction coordinate. The transition state is a high-energy species that represents the energy barrier that must be overcome for the reaction to proceed. The calculated energy of the transition state relative to the reactants provides the activation energy, which is directly related to the reaction rate.
For the hydroamination of this compound, computational studies could model the coordination of the alkyne and the amine to a metal catalyst, followed by the migratory insertion of the alkyne into the metal-nitrogen bond. The calculations would reveal the geometry of the transition state for this key step, providing insights into how the steric and electronic properties of the N-tert-butyl group influence the reaction's feasibility and outcome.
A hypothetical data table summarizing the computed energetics for a modeled reaction pathway is presented below.
| Reaction Step | Species | Relative Free Energy (kcal/mol) |
|---|---|---|
| 1 | Reactants (Amine + Alkyne + Catalyst) | 0.0 |
| 2 | Catalyst-Substrate Complex | -5.2 |
| 3 | Transition State 1 (N-H Activation) | +15.8 |
| 4 | Intermediate 1 | -10.1 |
| 5 | Transition State 2 (C-N Bond Formation) | +22.5 (Rate-determining) |
| 6 | Product-Catalyst Complex | -25.0 |
| 7 | Products | -20.0 |
Density Functional Theory (DFT) Applications in Ligand Properties and Coordination
Density Functional Theory (DFT) has become a standard tool in coordination chemistry for predicting and understanding the properties of ligands and their metal complexes. researchgate.net this compound can act as a ligand, coordinating to metal centers through either the nitrogen atom of the amine or the π-system of the alkyne. DFT calculations can provide valuable insights into the nature of these metal-ligand interactions.
DFT can be used to calculate various properties that are relevant to the ligand's coordination ability. For instance, the electrostatic potential surface can be calculated to identify the regions of the molecule that are most likely to interact with electrophilic metal centers. The nitrogen lone pair would appear as a region of negative electrostatic potential, while the terminal alkyne could also exhibit electron-rich character.
Furthermore, DFT can be used to model the geometry and electronic structure of coordination complexes formed between this compound and various metal ions. These calculations can predict bond lengths, bond angles, and coordination numbers. The strength of the metal-ligand bond can be estimated by calculating the binding energy.
Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide a detailed description of the bonding in these complexes. NBO analysis can quantify the extent of electron donation from the ligand to the metal (σ-donation) and from the metal to the ligand (π-backbonding). For this compound, the amine group would primarily act as a σ-donor, while the alkyne could engage in both σ-donation and π-backbonding, depending on the nature of the metal center.
The table below provides a hypothetical summary of DFT-calculated properties relevant to the ligand behavior of this compound.
| Property | Calculated Value | Significance |
|---|---|---|
| Proton Affinity (at Nitrogen) | 230 kcal/mol | Indicates the gas-phase basicity and the propensity of the amine to coordinate to acidic metal centers. |
| Coordination Energy with a Model Metal Cation (e.g., Zn²⁺) | -45 kcal/mol | Quantifies the strength of the metal-ligand interaction. |
| NBO Charge on Nitrogen | -0.85 e | Reflects the electron density at the nitrogen atom, available for donation. |
| NBO Charge on Terminal Alkyne Carbon | -0.25 e | Indicates the nucleophilicity of the alkyne terminus. |
Future Research Directions and Emerging Applications
Development of Novel Catalytic Transformations Mediated by N-tert-butylhex-5-yn-1-amine
The unique structural combination of a primary amine and a terminal alkyne in this compound presents a theoretical basis for its use in developing new catalytic systems. The amine group could serve as a directing group or a ligand for a metal center, while the alkyne can participate in various cycloaddition or coupling reactions.
Potential Research Areas:
Ligand Development: The nitrogen atom could coordinate to transition metals, making the molecule a potential ligand in catalysis. Research could explore the synthesis of metal complexes involving this amine and test their efficacy in reactions like cross-coupling, hydrogenation, or hydroformylation. The sterically demanding tert-butyl group would likely impart specific selectivity.
Organocatalysis: The amine functionality itself could act as an organocatalyst, for instance, in promoting Michael additions or aldol (B89426) reactions. The alkyne moiety could be used to immobilize the catalyst on a solid support.
Dual-Functional Catalysis: Future studies could investigate cooperative catalysis where both the amine and alkyne groups participate in a reaction sequence, potentially enabling novel multi-component reactions.
Table 1: Hypothetical Catalytic Applications
| Catalytic Role | Potential Reaction Type | Theoretical Advantage |
|---|---|---|
| Ligand for Transition Metals | Asymmetric Hydrogenation | The bulky tert-butyl group could create a chiral environment upon coordination, leading to enantioselective transformations. |
| Organocatalyst | Imine/Enamine Catalysis | The amine could facilitate reactions proceeding through iminium or enamine intermediates. |
| Bifunctional Catalyst | Tandem Cyclization/Coupling | The amine could activate one substrate while the alkyne reacts with another, allowing for complex molecule synthesis in one pot. |
Integration into Continuous Flow Chemistry Systems for Scalable Synthesis
Continuous flow chemistry offers advantages in safety, efficiency, and scalability over traditional batch processes. The physical properties of this compound would determine its suitability for such systems.
Prospective Research Focus:
Homogeneous Flow Reactions: As a liquid, it could be used as a reagent or solvent in a homogeneous flow system. Research could focus on optimizing reaction conditions (temperature, pressure, residence time) for reactions involving this amine, such as A³ coupling (aldehyde-alkyne-amine).
Heterogeneous Systems: The alkyne group provides a handle for immobilization onto a solid support (e.g., polymer beads or silica (B1680970) gel). This would allow its use as a heterogeneous catalyst or scavenger in a packed-bed flow reactor, simplifying product purification.
Table 2: Potential Parameters for Flow Chemistry Integration
| Parameter | Research Question | Potential Outcome |
|---|---|---|
| Solubility | In which common organic solvents is the compound fully miscible? | Determines the range of compatible reaction media for homogeneous flow. |
| Thermal Stability | At what temperature does the compound begin to decompose? | Defines the operational temperature window for flow reactors. |
| Immobilization Efficiency | How effectively can the alkyne group be tethered to various solid supports? | Development of robust heterogeneous systems for clean and scalable synthesis. |
Exploration of this compound in Bio-inspired Chemical Processes
Bio-inspired chemistry seeks to mimic the efficiency and selectivity of natural enzymatic processes. The amine and alkyne functionalities of this compound offer theoretical avenues for such explorations.
Hypothetical Bio-inspired Roles:
Enzyme Mimicry: The molecule could be incorporated into larger supramolecular structures or scaffolds designed to mimic the active site of an enzyme. The amine might act as a general base or acid, similar to amino acid residues in enzymes.
Bioconjugation: The terminal alkyne is a well-known functional group for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This opens up the possibility of using this compound as a linker molecule to attach probes or drugs to biomolecules like proteins or DNA. Research would be needed to assess its biocompatibility and reaction kinetics in biological media.
Potential Applications in Advanced Materials Science
The rigid, linear structure of the alkyne group and the functional amine make this compound a hypothetical building block for advanced materials.
Possible Material Science Applications:
Polymer Synthesis: The terminal alkyne can undergo polymerization reactions. The resulting polymer would have pendant N-tert-butylamine groups, which could be used to tune the material's properties (e.g., pH-responsiveness, solubility) or to serve as sites for post-polymerization modification.
Self-Assembled Monolayers (SAMs): The amine group could anchor the molecule to surfaces like gold or silicon dioxide, while the alkyne tail would be exposed. Such SAMs could be used to modify surface properties or as a platform for further chemical functionalization.
Metal-Organic Frameworks (MOFs): The amine could act as a coordinating group to metal nodes, potentially forming novel MOF structures. The alkyne functionality within the pores could offer sites for post-synthetic modification.
Q & A
Q. What are the optimal synthetic routes for N-tert-butylhex-5-yn-1-amine, and how can reaction yields be improved?
Methodological Answer:
- Route 1: Alkylation of hex-5-yn-1-amine with tert-butyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Monitor progress via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) .
- Route 2: Reductive amination of hex-5-ynal with tert-butylamine using NaBH₃CN in methanol. Optimize stoichiometry (1.2:1 aldehyde:amine) to minimize side products .
- Yield Improvement: Use anhydrous solvents, inert atmosphere (N₂/Ar), and catalytic DMAP to enhance nucleophilicity of the amine .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR:
- ¹H NMR: Expect signals at δ 1.05–1.15 ppm (tert-butyl CH₃), δ 2.40–2.60 ppm (CH₂ adjacent to amine), and δ 1.90–2.10 ppm (alkynyl protons) .
- 13C NMR: Alkyne carbons at δ 70–85 ppm; tert-butyl C at δ 28–30 ppm (CH₃) and δ 50–55 ppm (quaternary C) .
- IR: Confirm alkyne presence via C≡C stretch (~2100–2260 cm⁻¹) and N-H stretch (~3300–3500 cm⁻¹) .
- MS: Molecular ion peak at m/z 169.2 (C₁₀H₁₉N⁺) with fragmentation patterns indicating tert-butyl loss .
Q. How should this compound be stored to ensure long-term stability?
Methodological Answer:
- Store under inert gas (Ar) at −20°C in amber vials to prevent oxidation of the alkyne moiety and amine degradation .
- Avoid aqueous or acidic environments; use desiccants (e.g., molecular sieves) in storage containers .
Advanced Research Questions
Q. How does the steric bulk of the tert-butyl group influence the compound’s reactivity in catalytic applications?
Methodological Answer:
- Steric Hindrance: The tert-butyl group reduces nucleophilicity at the amine center, favoring selective monoalkylation over dialkylation in cross-coupling reactions .
- Catalytic Screening: Test Pd(0)/XPhos systems for Suzuki-Miyaura couplings; compare yields with less hindered analogs to quantify steric effects .
Q. What computational methods can predict the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?
Methodological Answer:
- Docking Studies: Use AutoDock Vina with receptor structures (e.g., PDB 4XNQ for dopamine receptors). Parameterize the alkyne as a rigid linker .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Compare with N-methylhex-5-yn-1-amine to evaluate tert-butyl’s role .
Q. How can trace impurities (e.g., nitrosamines) be detected and quantified in synthesized batches?
Methodological Answer:
- LC-MS/MS: Use a C18 column (2.6 µm, 100 Å) with mobile phase A (0.1% formic acid) and B (acetonitrile). Monitor transitions m/z 169→124 for the parent compound and m/z 150→104 for nitrosamine derivatives .
- Validation: Follow ICH Q3A guidelines, ensuring LOQ ≤ 1 ppm via spike-recovery experiments .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
